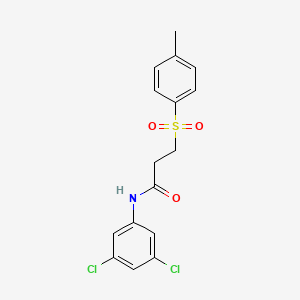

N-(3,5-dichlorophenyl)-3-tosylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)-3-(4-methylphenyl)sulfonylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO3S/c1-11-2-4-15(5-3-11)23(21,22)7-6-16(20)19-14-9-12(17)8-13(18)10-14/h2-5,8-10H,6-7H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCRNDFNQOXSSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Amide, Sulfonamide, and Halogenated Phenyl Compound Classes

The core of the molecule features an amide linkage (-C(=O)NH-), a fundamental functional group in organic chemistry and biochemistry, famously linking amino acids to form proteins. The amide group is planar and can participate in hydrogen bonding, which significantly influences the compound's melting point, solubility, and its interactions with biological macromolecules.

The molecule also incorporates a sulfonamide moiety (-SO2NH-), another critical functional group in medicinal chemistry. Sulfonamides are known for their antibacterial properties, as seen in sulfa drugs, and are also found in various other therapeutic agents, including diuretics and anticonvulsants. The tosyl group (p-toluenesulfonyl) is a common example of a sulfonamide-containing substituent.

Finally, the presence of a halogenated phenyl group, specifically a 3,5-dichlorophenyl ring, places this compound within the class of organohalogens. The chlorine atoms are electron-withdrawing and increase the lipophilicity of the molecule, which can enhance its ability to cross biological membranes. The substitution pattern on the phenyl ring is crucial in determining the compound's steric and electronic properties, which in turn affect its reactivity and biological interactions. Halogenated compounds are widespread in pharmaceuticals, agrochemicals, and materials science. mdpi.com

Significance of N 3,5 Dichlorophenyl 3 Tosylpropanamide in Contemporary Chemical and Biological Research

While direct research on N-(3,5-dichlorophenyl)-3-tosylpropanamide is not extensively documented in publicly available literature, its structural components suggest significant potential in various research domains. The combination of the amide, sulfonamide, and dichlorophenyl groups creates a scaffold that is ripe for exploration in medicinal chemistry and materials science.

The significance of this compound lies in the potential for synergistic or novel properties arising from the unique arrangement of its functional groups. For instance, the dichlorophenyl moiety is a feature in some compounds with phytotoxic or insecticidal activity. nih.gov Research into asymmetric N,N-dialkyl-3,5-dichlorobenzamides has shown high phytotoxic activity and good selectivity against certain weeds. nih.gov This suggests that this compound could be investigated for similar applications in agriculture.

Furthermore, the amide and sulfonamide functionalities are prevalent in a vast array of biologically active molecules. The exploration of novel compounds containing these groups is a continuous effort in the search for new therapeutic agents. The specific substitution pattern and the linker between the aromatic rings are key determinants of biological activity, and thus, this compound represents a unique chemical entity within this broader class of compounds.

Advanced Spectroscopic and Structural Characterization in N 3,5 Dichlorophenyl 3 Tosylpropanamide Research

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

High-resolution NMR spectroscopy is a powerful non-destructive technique for determining the molecular structure of N-(3,5-dichlorophenyl)-3-tosylpropanamide. Both ¹H and ¹³C NMR are instrumental in confirming the compound's constitution by identifying the chemical environments of hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the 3,5-dichlorophenyl group, the propanamide backbone, and the tosyl group. The aromatic protons of the dichlorophenyl ring would typically appear as a set of multiplets in the downfield region. The protons of the ethyl bridge in the propanamide moiety would show characteristic splitting patterns, likely as triplets, due to coupling with adjacent methylene (B1212753) groups. The methyl protons of the tosyl group would present as a singlet in the upfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. This includes the carbons of the dichlorophenyl ring, the carbonyl carbon of the amide, the methylene carbons of the propanamide chain, the carbons of the tosyl group's aromatic ring, and the methyl carbon of the tosyl group.

For stereochemical analysis, particularly if chiral centers were introduced into the molecule, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to determine the relative spatial proximity of protons. Regiochemical analysis is confirmed by techniques like Heteronuclear Multiple Bond Correlation (HMBC), which reveals long-range couplings between protons and carbons, thereby confirming the connectivity of the different molecular fragments.

Hypothetical ¹H NMR Data for this compound: This table is illustrative and based on typical chemical shifts for similar structural motifs.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.80 | d | 2H | Ar-H (Tosyl, ortho to SO₂) |

| 7.65 | m | 2H | Ar-H (Dichlorophenyl) |

| 7.40 | t | 1H | Ar-H (Dichlorophenyl) |

| 7.35 | d | 2H | Ar-H (Tosyl, meta to SO₂) |

| 3.30 | t | 2H | -CH₂-SO₂- |

| 2.80 | t | 2H | -CH₂-CO- |

| 2.45 | s | 3H | Ar-CH₃ (Tosyl) |

Utilization of Mass Spectrometry (MS) for Elucidating Reaction Pathways and Molecular Integrity

Mass spectrometry is a critical tool for verifying the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula.

Elucidation of Reaction Pathways: During the synthesis of this compound, MS can be used to monitor the reaction progress. By analyzing aliquots from the reaction mixture, it is possible to identify the starting materials, intermediates, and the final product, thus helping to elucidate the reaction pathway and optimize reaction conditions.

Fragmentation Analysis: In addition to determining the molecular ion peak, tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern of the molecule. This provides valuable structural information by revealing how the molecule breaks apart. The fragmentation pattern can confirm the presence of the N-(3,5-dichlorophenyl) moiety and the 3-tosylpropanamide backbone.

Expected Fragmentation Data: This table presents plausible fragmentation patterns for the target compound.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment |

| [M+H]⁺ | Molecular Ion |

| [M - C₇H₇SO₂]⁺ | Loss of the tosyl group |

| [C₆H₃Cl₂NH]⁺ | 3,5-dichloroaniline (B42879) fragment |

| [C₇H₇SO₂]⁺ | Tosyl cation |

Advanced Chromatographic Techniques for Purity Assessment and Isolation of this compound and Derivatives

Chromatographic techniques are essential for the purification and purity assessment of this compound. High-performance liquid chromatography (HPLC) is the most widely used technique for these purposes.

Purity Assessment: A validated HPLC method can be used to determine the purity of a sample of this compound. By using a suitable stationary phase (e.g., C18) and mobile phase, it is possible to separate the main compound from any impurities, such as unreacted starting materials, byproducts, or degradation products. The purity is typically determined by the area percentage of the main peak in the chromatogram.

Isolation of Derivatives: Preparative HPLC can be employed for the isolation and purification of this compound and its derivatives on a larger scale. This is crucial for obtaining highly pure samples for further biological testing or material science applications.

Typical HPLC Parameters for Analysis: This table provides a representative set of HPLC conditions.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Mechanistic Biological Studies and in Vitro Modes of Action of N 3,5 Dichlorophenyl 3 Tosylpropanamide

Elucidation of Enzyme Inhibition Mechanisms by N-(3,5-dichlorophenyl)-3-tosylpropanamide

Comprehensive studies detailing the enzyme inhibition mechanisms of this compound are not sufficiently documented in available research.

Reversible Inhibition Kinetics (Competitive, Non-competitive, Uncompetitive)

There is a lack of specific data from kinetic studies to classify this compound as a competitive, non-competitive, or uncompetitive reversible inhibitor of any particular enzyme.

Irreversible and Mechanism-Based (Suicide) Inhibition Mechanisms

Similarly, information regarding potential irreversible or mechanism-based (suicide) inhibition by this compound is not described in the available scientific literature.

Kinetic Characterization and Inhibitor Constants Determination

Without foundational studies on its interaction with specific enzymes, the kinetic characterization and the determination of inhibitor constants such as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) for this compound have not been reported.

Molecular Basis of Observed Biological Activities (e.g., Antiandrogenic Activity, Herbicidal Effects)

While there may be mentions of potential antiandrogenic or herbicidal effects in broader chemical library screenings or patents, the specific molecular basis for these activities for this compound is not detailed in peer-reviewed research.

Investigation of Specific Molecular Pathways Modulated by this compound

There is no available research that investigates and identifies specific molecular pathways that are modulated by this compound.

Cellular Response Mechanisms (In Vitro, Non-Human Models)

Detailed studies on the cellular response mechanisms to this compound in in vitro or non-human models are not present in the accessible scientific literature.

Ligand-Protein Binding Mechanisms of this compound

Characterization of Binding Sites and Intermolecular Interactions

No data is currently available to characterize the binding sites or describe the intermolecular interactions of this compound with any specific protein target.

Analysis of Conformational Changes Induced Upon Binding

There is no published research analyzing any conformational changes that may be induced in a protein upon binding to this compound.

Structure Activity Relationship Sar Investigations for N 3,5 Dichlorophenyl 3 Tosylpropanamide Derivatives

Identification of Key Pharmacophoric Features Governing Biological Activity

The biological activity of compounds related to N-(3,5-dichlorophenyl)-3-tosylpropanamide is often dictated by a combination of key pharmacophoric features, including the dichlorinated phenyl ring, the sulfonamide or amide linkage, and the nature of the substituent groups.

The 3,5-dichlorophenyl group is a critical feature in many biologically active molecules. The presence of chlorine atoms in the meta positions can significantly influence the compound's lipophilicity, electronic properties, and steric profile, thereby affecting its binding to biological targets. For instance, in a series of N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide analogs, the dichlorophenyl moiety was a constant feature in the core structure, suggesting its importance for activity. nih.gov Similarly, studies on 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione have highlighted the role of this group in the compound's cytotoxic effects. nih.govnih.gov The 3,5-dichloro substitution pattern is also found in some important antifungal agents, indicating its relevance in antimicrobial activity. mdpi.com

The amide linkage (-NH-CO-) in the propanamide backbone provides a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), which are crucial for interactions with biological macromolecules. The planarity of the amide bond also imposes conformational constraints on the molecule. In related benzamide derivatives, the amide group is known to form hydrogen bonds with target enzymes, which is a key factor in their biological activity. mdpi.com

Interactive Table: Key Pharmacophoric Features and Their Potential Roles

| Feature | Potential Role in Biological Activity | Reference Compound Class |

|---|---|---|

| 3,5-Dichlorophenyl Group | - Enhanced lipophilicity- Favorable steric and electronic interactions- Contributes to binding affinity | N-(3,5-dichlorophenyl)sulfonamides, 3-(3,5-dichlorophenyl)-2,4-thiazolidinediones |

| Amide Linkage | - Hydrogen bond donor (N-H)- Hydrogen bond acceptor (C=O)- Conformational rigidity | Benzamides |

| Tosyl Group (Sulfonamide) | - Hydrogen bonding interactions- Defines molecular geometry- Hydrophobic interactions (p-tolyl) | Sulfonamide-containing drugs |

Correlation Between Structural Modifications and Efficacy Profiles

The efficacy of this compound analogs can be significantly altered by structural modifications to its core components.

Modifications of the Dichlorophenyl Ring: Changes in the substitution pattern of the phenyl ring can have a profound impact on activity. In studies of related N-(3,5-dichlorophenyl)sulfonamides, the presence of electron-withdrawing groups like chlorine on the phenyl ring was associated with stronger activity. nih.gov Replacing the dichlorophenyl group with other substituted or unsubstituted phenyl rings would likely modulate the biological activity. For example, removing the chlorine atoms or changing their position could alter the compound's ability to fit into a specific binding site.

Alterations to the Propanamide Linker: The length and flexibility of the linker connecting the dichlorophenylamine and the tosyl group are likely to be important. Modifying the three-carbon propanamide chain could affect the spatial orientation of the key pharmacophoric groups. Shortening or lengthening the chain, or introducing substituents on the chain, would alter the distance and geometric relationship between the aromatic rings and could impact binding affinity and efficacy.

Variations of the Tosyl Group: The nature of the substituent on the sulfonyl group can also influence activity. In a broad sense, for sulfonamide-containing compounds, substitutions on the aromatic ring attached to the sulfonyl group can affect pharmacokinetic and antibacterial properties. slideshare.net Replacing the p-tolyl group with other aryl or alkyl groups would change the steric and electronic properties of this part of the molecule, potentially leading to altered selectivity and potency. For instance, introducing different substituents on the phenyl ring of the tosyl group could fine-tune the hydrophobic and electronic interactions with the target.

Interactive Table: Predicted Effects of Structural Modifications

| Modification | Predicted Effect on Efficacy | Rationale |

|---|---|---|

| Removal/Relocation of Chlorine Atoms | Decrease or alteration of activity | Changes in lipophilicity and electronic interactions with the target. |

| Altering the Propanamide Chain Length | Modulation of activity | Affects the spatial arrangement of key pharmacophoric groups. |

| Substitution on the Tosyl Phenyl Ring | Modulation of activity and selectivity | Alters hydrophobic and electronic properties, influencing target binding. |

Design Principles for Optimizing the Activity and Selectivity of this compound Analogues

Based on the SAR of related compounds, several design principles can be proposed for optimizing the activity and selectivity of this compound analogues.

A key strategy would be the systematic exploration of substitutions on the dichlorophenyl ring . While the 3,5-dichloro pattern appears important, introducing other small, lipophilic, or electron-withdrawing groups at other positions could enhance activity or modulate selectivity.

Conformational constraint of the propanamide linker could be another avenue for optimization. Introducing cyclic structures or double bonds within the linker could reduce the molecule's flexibility, potentially locking it into a more active conformation and improving binding affinity.

Bioisosteric replacement of the key functional groups offers a rational approach to optimization. For example, the amide linkage could be replaced with other groups that can maintain similar hydrogen bonding capabilities, such as a sulfonamide. The sulfonamide group itself is a versatile functional group, and its properties can be tuned through N-alkylation or N-arylation. eurekaselect.com

Finally, a fragment-based approach , where the individual contributions of the N-(3,5-dichlorophenyl) moiety and the 3-tosylpropanamide fragment are evaluated separately, could guide the design of more potent and selective analogues. By understanding the optimal features of each fragment, new molecules with improved properties can be assembled.

Computational Chemistry and Molecular Modeling Approaches in N 3,5 Dichlorophenyl 3 Tosylpropanamide Research

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(3,5-dichlorophenyl)-3-tosylpropanamide, docking simulations are instrumental in predicting how it might interact with a specific biological target, such as an enzyme or receptor.

The primary goal of molecular docking is to predict the binding pose of a ligand within the active site of a protein. This involves sampling a large number of possible conformations and orientations of the ligand and scoring them based on their complementarity to the binding site. For a molecule like this compound, with its multiple rotatable bonds, exploring the conformational space is crucial to identifying the most plausible binding mode.

Once a likely binding pose is identified, a detailed interaction analysis is performed. This involves identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For instance, the tosyl group could act as a hydrogen bond acceptor, while the dichlorophenyl ring is likely to engage in hydrophobic or halogen bonding interactions within a protein's binding pocket. Understanding these interactions is fundamental to explaining the compound's biological activity and provides a rational basis for its optimization.

Scoring functions are mathematical models used in molecular docking to estimate the binding affinity between a ligand and a protein. These functions calculate a score that represents the strength of the interaction, with lower scores typically indicating a more favorable binding. There are several types of scoring functions, including force-field-based, empirical, and knowledge-based functions.

The selection of an appropriate scoring function is critical for accurately ranking different binding poses and predicting the relative binding affinities of a series of compounds. For this compound, a scoring function that accurately accounts for the specific chemical features of the molecule, such as the sulfonamide and dichlorophenyl groups, would be essential for reliable predictions. The predicted binding affinities can then be correlated with experimentally determined biological activities to validate the docking protocol.

| Computational Parameter | Description | Relevance to this compound |

| Binding Pose | The predicted orientation and conformation of the ligand within the target's active site. | Determines the specific interactions formed between the compound and the protein. |

| Interaction Analysis | Identification of non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts). | Explains the structural basis of binding and guides the design of analogs with improved affinity. |

| Binding Affinity (Score) | A numerical value representing the predicted strength of the ligand-target interaction. | Used to rank potential drug candidates and prioritize them for synthesis and biological testing. |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Stability

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the time evolution of the system. In the context of this compound bound to a target protein, an MD simulation can reveal how the ligand and protein adapt to each other. It can show fluctuations in the ligand's position and conformation within the binding site, as well as movements in the protein's structure.

Furthermore, MD simulations explicitly include solvent molecules, typically water, which allows for a more realistic representation of the biological environment. The solvent can play a crucial role in mediating protein-ligand interactions and influencing binding affinity. Analyzing the behavior of water molecules in the active site can provide insights into their role in stabilizing or destabilizing the complex.

One of the most powerful applications of MD simulations is the calculation of binding free energies. These calculations provide a more rigorous and often more accurate prediction of binding affinity than the scoring functions used in molecular docking. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP) can be employed to compute the absolute or relative binding free energies of ligands.

| MD Simulation Parameter | Description | Insight Gained for this compound |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed protein or ligand structures over time. | Indicates the stability of the protein-ligand complex during the simulation. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms around their average position. | Highlights flexible regions of the protein and the ligand that may be important for binding. |

| Binding Free Energy | The overall free energy change upon ligand binding, calculated using methods like MM/PBSA or FEP. | Provides a quantitative prediction of binding affinity and can be used to rank different compounds. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. QSAR models are valuable for predicting the activity of novel compounds and for guiding the design of more potent molecules.

For a series of analogs of this compound, a QSAR model could be developed by calculating a set of molecular descriptors for each compound and correlating them with their experimentally measured biological activities. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), or 3D (e.g., molecular shape, electrostatic potential).

The resulting QSAR equation can be used to predict the activity of new, unsynthesized derivatives. For example, a model might reveal that increasing the hydrophobicity of a particular region of the molecule or introducing a hydrogen bond donor at a specific position is likely to enhance the biological activity. This predictive capability significantly accelerates the drug discovery process by allowing chemists to prioritize the synthesis of the most promising compounds. mdpi.com A reliable QSAR model not only predicts activity but also provides insights into the structural features that are crucial for the desired biological effect. nih.gov

| QSAR Component | Description | Application in this compound Research |

| Molecular Descriptors | Numerical values that encode different aspects of a molecule's structure and properties. | Used to quantify the chemical information of the compound and its analogs. |

| Statistical Model | A mathematical equation that correlates the descriptors with the biological activity. | Enables the prediction of activity for new compounds based on their structure. |

| Predictive Design | The use of the QSAR model to design new molecules with enhanced activity. | Guides the rational modification of the lead compound to improve its therapeutic potential. |

Theoretical Calculations of Electronic and Steric Properties Relevant to Reactivity and Biological Activity

Computational chemistry and molecular modeling serve as powerful tools in the investigation of this compound, providing deep insights into its molecular structure and physicochemical properties. Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic and steric characteristics that govern the compound's reactivity and biological interactions. While specific computational studies on this compound are not extensively documented in publicly available literature, the principles can be understood by examining research on structurally analogous compounds, such as N-(3,5-dichlorophenyl)benzenesulfonamides.

The electronic properties of a molecule, such as the distribution of electron density, are fundamental to its chemical behavior. Key parameters derived from theoretical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another vital tool for understanding intermolecular interactions. These maps illustrate the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a compound like this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonyl and amide groups, indicating sites susceptible to electrophilic attack or hydrogen bond donation. Conversely, positive potential would be expected around the amide proton.

Steric properties, which pertain to the three-dimensional arrangement of atoms, are equally crucial for biological activity, as they determine how the molecule fits into the binding site of a biological target. Theoretical calculations can precisely determine bond lengths, bond angles, and torsion (dihedral) angles. In analogous N-(aryl)arylsulfonamides, the conformation is often characterized by a significant twist between the two aromatic rings. For instance, in N-(3,5-dichlorophenyl)-4-methylbenzenesulfonamide, the two benzene (B151609) rings are tilted by approximately 79.6 degrees relative to each other. nih.gov The torsion angle of the C—SO2—NH—C segment is also a key steric parameter. nih.gov

The following tables present representative data from computational studies on analogous compounds containing the N-(3,5-dichlorophenyl) moiety, illustrating the types of parameters that are calculated and their typical values.

Table 1: Calculated Electronic Properties of an Analogous N-(3,5-dichlorophenyl) Sulfonamide

| Property | Calculated Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating capacity |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 6.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule |

Note: The values presented are representative and derived from DFT calculations on structurally similar sulfonamides.

Table 2: Calculated Steric Parameters (Selected Bond Angles and Torsion Angles) for an Analogous N-(3,5-dichlorophenyl) Sulfonamide

| Parameter | Calculated Value (degrees) | Significance |

| C-S-N Bond Angle | 107.5 | Defines the geometry around the sulfur atom |

| S-N-C Bond Angle | 125.0 | Influences the orientation of the phenyl ring |

| C-SO2-NH-C Torsion Angle | 69.3 | Describes the twist around the S-N bond |

| Dihedral Angle (between rings) | 79.6 | Quantifies the overall molecular conformation |

Note: The values are based on crystal structure data and computational optimizations of N-(3,5-dichlorophenyl)-4-methylbenzenesulfonamide and similar compounds. nih.gov

These theoretical calculations of electronic and steric properties are fundamental to Quantitative Structure-Activity Relationship (QSAR) studies. By correlating these calculated descriptors with experimentally determined biological activity, researchers can develop models that predict the activity of new, related compounds. For this compound, such studies would be invaluable in optimizing its structure to enhance its desired biological effects. For example, modifications that alter the HOMO-LUMO gap could modulate its reactivity, while changes affecting the dihedral angle between the rings could improve its binding affinity to a target protein.

Target Identification and Deconvolution Strategies for N 3,5 Dichlorophenyl 3 Tosylpropanamide

Phenotypic Screening Approaches Coupled with Target Deconvolution

Phenotypic screening is a powerful strategy in drug discovery that involves testing compounds for their ability to produce a desired phenotypic change in cells or organisms, without prior knowledge of the drug's target. researchgate.net This approach is particularly valuable for identifying first-in-class therapeutics. nih.gov Once a compound like N-(3,5-dichlorophenyl)-3-tosylpropanamide is identified as a hit in a phenotypic screen, the subsequent challenge is to determine its molecular target(s), a process known as target deconvolution. nih.govresearchgate.net

The initial step would involve a high-content screen to observe the effects of this compound across a panel of diverse cell lines. Cellular phenotypes such as apoptosis, cell cycle arrest, or changes in morphology would be monitored. For instance, a hypothetical screen could reveal that the compound induces a specific morphological change in a particular cancer cell line at a certain concentration.

Target deconvolution for this compound would then proceed through several methodologies. nih.gov One common approach is the use of 'omics' technologies, such as transcriptomics and proteomics, to identify changes in gene and protein expression profiles in response to compound treatment. nih.gov These changes can provide clues about the pathways being modulated by the compound.

Hypothetical Phenotypic Screening Data for this compound:

| Cell Line | Assay | Phenotypic Readout | IC50 (µM) |

| HeLa | Cell Viability | Apoptosis Induction | 5.2 |

| A549 | Cell Migration | Inhibition of Wound Healing | 2.8 |

| MCF-7 | Cell Cycle | G2/M Arrest | 7.1 |

| PC-3 | Morphology | Neurite Outgrowth | 1.5 |

Affinity-Based Proteomics for Direct Protein Target Engagement

Affinity-based proteomics is a direct biochemical approach used to identify the binding partners of a small molecule. rsc.org This technique relies on the immobilization of the compound of interest, in this case, this compound, onto a solid support, such as beads, to create a "bait" to "fish" for its protein targets from a cell lysate. nih.gov

To apply this to this compound, a derivative of the compound would first be synthesized with a linker arm that allows for its conjugation to the solid support without significantly impairing its biological activity. The immobilized compound is then incubated with a cell lysate. Proteins that bind to the compound are pulled down and subsequently identified using mass spectrometry. researchgate.net

Competition experiments are a crucial component of this approach to distinguish specific binders from non-specific ones. In these experiments, the cell lysate is pre-incubated with an excess of the free, unmodified this compound before being added to the affinity matrix. rsc.org Specific binding proteins will be competed off by the free compound and will not be present in the final eluate, whereas non-specific binders will still be captured.

Illustrative Data from an Affinity-Based Proteomics Experiment for this compound:

| Protein ID | Protein Name | Fold Enrichment (Compound vs. Control) | Fold Reduction (Competition) |

| P04637 | Tumor suppressor p53 | 15.2 | 12.8 |

| Q06830 | Heat shock protein HSP 90-alpha | 3.1 | 0.5 |

| P62993 | Cyclin-dependent kinase 2 | 12.5 | 10.2 |

| P10415 | Carbonic anhydrase 2 | 2.5 | 0.8 |

Chemoproteomics and Activity-Based Protein Profiling (ABPP) in Target Discovery

Chemoproteomics is a broad field that utilizes chemical probes to study protein function and interaction in complex biological systems. drugdiscoverychemistry.com Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that employs reactive chemical probes to covalently label the active sites of enzymes, allowing for the assessment of their functional state. nih.govyoutube.com

If this compound were suspected to target a specific class of enzymes, a competitive ABPP approach could be employed. nih.gov In this method, a cell lysate or live cells are treated with this compound, followed by the addition of a broad-spectrum activity-based probe for the enzyme class of interest. If the compound binds to a particular enzyme, it will block the binding of the activity-based probe. The protein targets can then be identified by quantitative mass spectrometry, looking for proteins that show a decrease in probe labeling in the presence of the compound. escholarship.org This approach not only identifies the direct targets but also provides information about the compound's selectivity across the entire enzyme family. youtube.com

Hypothetical Data from a Competitive ABPP Experiment with this compound:

| Enzyme Family | Protein ID | Protein Name | % Inhibition of Probe Labeling |

| Serine Hydrolases | P36871 | Fatty acid amide hydrolase | 85 |

| Serine Hydrolases | Q01488 | Dipeptidyl peptidase 4 | 12 |

| Cysteine Proteases | P07711 | Cathepsin B | 92 |

| Cysteine Proteases | P25774 | Cathepsin L1 | 35 |

Genetic and Genomic Approaches for Target Validation (e.g., CRISPR Screening)

Genetic and genomic approaches are indispensable for validating the targets identified through proteomic and chemoproteomic methods. nuvisan.com CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats)-based screening is a particularly powerful tool for systematically interrogating the genome to identify genes that modulate a cell's sensitivity to a compound. nih.govnih.gov

A genome-wide CRISPR knockout screen could be performed in a cell line that is sensitive to this compound. biocompare.com In this screen, a library of guide RNAs targeting every gene in the genome is introduced into a population of cells. The cells are then treated with the compound. If the knockout of a particular gene confers resistance or sensitization to the compound, it suggests that the gene product is involved in the compound's mechanism of action, either as a direct target or as part of the downstream pathway. nih.gov The abundance of the guide RNAs in the resistant or sensitized cell populations is then quantified by deep sequencing to identify the candidate genes. nih.gov

Example of Potential Hits from a CRISPR Knockout Screen for this compound Resistance:

| Gene Symbol | Gene Name | Guide RNA Enrichment Score | p-value |

| TP53 | Tumor Protein P53 | 8.2 | 1.5e-8 |

| CDK2 | Cyclin Dependent Kinase 2 | 7.5 | 3.2e-7 |

| FAAH | Fatty Acid Amide Hydrolase | 6.8 | 9.1e-7 |

| CTSB | Cathepsin B | 7.1 | 5.4e-7 |

Mechanistic Toxicology of N 3,5 Dichlorophenyl 3 Tosylpropanamide at the Molecular Level

Molecular Pathways of Xenobiotic-Induced Cellular and Subcellular Disruption

There is currently no available research detailing the specific molecular pathways through which N-(3,5-dichlorophenyl)-3-tosylpropanamide may cause cellular and subcellular disruption.

Investigation of Specific Protein or Enzyme Dysregulation

Scientific literature lacks studies investigating the dysregulation of specific proteins or enzymes as a result of exposure to this compound.

Receptor-Mediated Toxicological Events

There is no information available in the current body of scientific research regarding any receptor-mediated toxicological events initiated by this compound.

Modulation of Drug-Metabolizing Enzyme Systems (e.g., Cytochrome P450) by this compound

Direct studies on the modulation of drug-metabolizing enzyme systems, such as cytochrome P450 (CYP), by this compound have not been published. However, research on other compounds featuring the 3,5-dichlorophenyl group has indicated that this chemical moiety can be a substrate for and, in some cases, a modulator of CYP enzymes. For instance, studies on the fungicide N-(3,5-dichlorophenyl)succinimide (NDPS) have shown that its metabolism by cytochrome P450 is a critical step in its induced nephrotoxicity. Similarly, the compound 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) has demonstrated cytotoxicity in HepG2 cells that is dependent on CYP3A4 metabolism. These findings suggest that the metabolic activation by cytochrome P450 enzymes could be a potential area of investigation for understanding the toxicology of this compound.

In Vitro and Ex Vivo Models for Mechanistic Toxicological Assessment (Non-Human Origin)

There are no published studies that have utilized specific in vitro or ex vivo models of non-human origin to assess the mechanistic toxicology of this compound. The development and application of such models, including precision-cut tissue slices (e.g., from the liver or kidney) or primary cell cultures from various animal species, would be invaluable in elucidating the potential toxic mechanisms of this compound.

Q & A

Q. How can researchers optimize the synthesis of N-(3,5-dichlorophenyl)-3-tosylpropanamide to improve yield and purity?

- Methodological Answer : Synthesis optimization involves refluxing stoichiometric equivalents of 3,5-dichloroaniline with tosylpropanoyl chloride in a polar aprotic solvent (e.g., acetonitrile or DMF) under inert atmosphere. Monitoring reaction progress via TLC or HPLC ensures completion. Purification by recrystallization (e.g., ethanol-dioxane mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) enhances purity. Adjusting reaction time (30–60 min) and temperature (80–100°C) can mitigate side reactions like hydrolysis of the tosyl group .

Q. What spectroscopic and crystallographic methods are critical for characterizing N-(3,5-dichlorophenyl)-3-tosylpropanamide?

- Methodological Answer :

- NMR : Use - and -NMR to confirm aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl) and tosyl methyl groups (δ 2.4 ppm).

- X-ray Crystallography : Resolve crystal structure to verify stereochemistry and hydrogen-bonding patterns, as demonstrated for analogous brominated propanamides .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z ~395–400 for CHClNOS) .

Q. How can researchers assess the compound’s preliminary biological activity in pesticide metabolism studies?

- Methodological Answer : Conduct enzyme inhibition assays (e.g., cytochrome P450 isoforms) using liver microsomes to evaluate metabolic stability. Compare degradation pathways (hydrolysis, oxidation) via LC-MS/MS. For herbicidal activity, use in vitro assays with plant seedlings (e.g., Arabidopsis) to measure growth inhibition at varying concentrations (10–100 µM) .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s stability under acidic conditions?

- Methodological Answer : Perform parallel studies:

- Computational : DFT calculations (B3LYP/6-31G*) to model protonation sites and bond dissociation energies.

- Experimental : Accelerated stability testing (pH 1–3 buffers, 40°C) with HPLC monitoring.

Discrepancies often arise from solvent effects or unaccounted intermediates; cross-validate with -NMR kinetic studies .

Q. How can derivatization enhance the compound’s utility in probing enzyme-substrate interactions?

- Methodological Answer : Introduce functional groups (e.g., fluorophores, biotin tags) via:

- Nucleophilic Substitution : Replace tosyl group with thiols or amines under basic conditions (KCO, DMF).

- Click Chemistry : Attach azide-alkyne moieties to the dichlorophenyl ring for targeted labeling.

Validate modifications using SPR (surface plasmon resonance) to measure binding affinity changes .

Q. What experimental designs address conflicting data on the compound’s photodegradation pathways?

- Methodological Answer : Use controlled UV irradiation (254–365 nm) in environmental chambers with O/N atmospheres. Analyze degradation products via GC-MS and compare with TD-DFT simulations of excited-state reactivity. Include radical scavengers (e.g., NaN) to identify ROS-mediated pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.